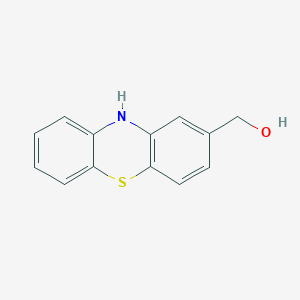

(10H-phenothiazin-2-yl)methanol

Description

Historical and Contemporary Significance of the Phenothiazine (B1677639) Core in Chemical Research

The journey of phenothiazine began with its synthesis in 1883. rsc.org Initially, its primary application was as a dye, with methylene (B1212753) blue being a prominent example. rsc.org However, the mid-20th century marked a paradigm shift with the discovery of the profound psychoactive properties of phenothiazine derivatives, leading to the development of the first generation of antipsychotic drugs. nih.gov This breakthrough was a cornerstone in the field of medicinal chemistry and psychiatry, fundamentally changing the management of psychotic disorders. nih.govworktribe.com

In contemporary research, the phenothiazine core continues to be a focal point of investigation, extending far beyond its initial applications. The electron-rich nature of the phenothiazine ring system makes it an excellent electron donor, a property that is being harnessed in the development of materials for optoelectronics. moldb.com Researchers are exploring its use in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. acs.org Furthermore, the unique photochemical and photodynamic properties of phenothiazine derivatives have opened up new avenues in photodynamic therapy for cancer treatment. nih.gov The scaffold's amenability to structural modification also allows for the synthesis of compounds with potential antimicrobial, anticancer, and anti-inflammatory activities. rsc.org

Structural Characteristics of (10H-phenothiazin-2-yl)methanol as a Key Phenothiazine Derivative

This compound is a specific derivative of the phenothiazine family, distinguished by a hydroxymethyl group (-CH₂OH) substituted at the 2-position of the phenothiazine nucleus. While detailed crystallographic and comprehensive spectroscopic data for this compound are not extensively available in public literature, its structural framework can be understood from the well-established characteristics of the phenothiazine core.

The central thiazine (B8601807) ring of phenothiazine adopts a non-planar, butterfly-like conformation. This feature is crucial as it influences the molecule's electronic properties and intermolecular interactions. The introduction of the hydroxymethyl group at the 2-position provides a site for further chemical modifications, such as esterification or etherification, making this compound a valuable synthetic intermediate. A notable example of its utility is in the synthesis of complex cyclophane molecules designed for applications in thermally activated delayed fluorescence (TADF). acs.org In such syntheses, the hydroxyl group of this compound serves as a reactive handle to build larger, functional supramolecular structures. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NOS |

| Molecular Weight | 229.30 g/mol |

| CAS Number | 859498-72-9 |

This data is compiled from chemical supplier information.

Research Landscape and Emerging Trends for Phenothiazine-Based Compounds

The research landscape for phenothiazine-based compounds is dynamic and continually expanding. A significant trend is the development of novel derivatives with tailored biological activities. By modifying the substituents on the phenothiazine core, researchers are creating compounds with enhanced efficacy and specificity for various therapeutic targets. This includes the design of new anticancer agents that can overcome multidrug resistance, a major challenge in oncology. worktribe.com

Another burgeoning area of research is the application of phenothiazines in materials science. Their inherent redox activity and ability to form stable radical cations make them suitable for use in organic electronics and as organophotoredox catalysts. rsc.org These catalysts are particularly attractive for their potential to promote chemical reactions in a more sustainable and environmentally friendly manner. The development of phenothiazine-based fluorescent probes for the detection of ions and biomolecules is also an active field of investigation. moldb.com

The versatility of the phenothiazine scaffold is further demonstrated by the exploration of its derivatives as inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's. The ability to functionalize the phenothiazine core at various positions allows for the fine-tuning of the molecule's properties to achieve desired biological or material functions.

Table 2: Examples of Phenothiazine Derivatives and Their Research Applications

| Derivative | Application Area | Reference |

|---|---|---|

| Chlorpromazine (B137089) | Antipsychotic | nih.govworktribe.com |

| Thioridazine | Antipsychotic, Potential Anticancer | nih.govworktribe.com |

| Methylene Blue | Photodynamic Therapy, Antimalarial | rsc.org |

| Phenothiazine-based TADF materials | Organic Light-Emitting Diodes (OLEDs) | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C13H11NOS |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

10H-phenothiazin-2-ylmethanol |

InChI |

InChI=1S/C13H11NOS/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-7,14-15H,8H2 |

InChI Key |

LOCNWCQGEKTSKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CO |

Origin of Product |

United States |

Synthetic Methodologies for 10h Phenothiazin 2 Yl Methanol and Its Functional Analogs

Strategies for the Construction of the Phenothiazine (B1677639) Core

The foundational phenothiazine ring system is a tricyclic heterocycle containing nitrogen and sulfur atoms. Historically, the synthesis of phenothiazine was first achieved in 1883 by Bernthsen through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org More contemporary methods often rely on the cyclization of 2-substituted diphenyl sulfides. wikipedia.org

Another versatile approach involves a three-component reaction under metal-free conditions. This method utilizes readily available starting materials such as cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts to selectively produce phenothiazines and bis-phenothiazines in satisfactory yields under aerobic conditions. rsc.org This strategy offers a practical and accessible route to the core phenothiazine scaffold. rsc.org Additionally, phenothiazines can be synthesized from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. rsc.org

Regioselective Functionalization at the 2-Position of the 10H-Phenothiazine Ring System

Once the phenothiazine core is established, the next critical step is the introduction of functional groups at specific positions. The C-2 position is a common site for modification to generate a wide array of derivatives with diverse properties.

Introduction of Carbon-Based Functional Groups at C-2 (e.g., Chalcones)

A significant class of C-2 functionalized phenothiazines involves the incorporation of a chalcone (B49325) moiety. Chalcones, characterized by the 1,3-diphenylprop-2-en-1-one system, are known for their broad spectrum of biological activities. mdpi.comresearchgate.net The synthesis of phenothiazine-based chalcones typically begins with 2-acetylphenothiazine. mdpi.comresearchgate.net This starting material can be subjected to N-alkylation, followed by a Claisen-Schmidt condensation or aldol (B89426) condensation with various aromatic aldehydes to yield the desired chalcone derivatives. mdpi.comresearchgate.net This modular approach allows for the generation of a library of compounds with different substituents on the chalcone framework. mdpi.comnih.gov

For instance, a series of chalcone-based phenothiazine derivatives were synthesized by first N-alkylating 2-acetylphenothiazine with dodecyl iodide. mdpi.com The resulting intermediate was then reacted with different substituted benzaldehydes in the presence of a base to afford the corresponding chalcones. mdpi.com

Specific Approaches for Hydroxymethyl Group Installation at C-2

The direct introduction of a hydroxymethyl group at the C-2 position to form (10H-phenothiazin-2-yl)methanol can be achieved through the reduction of a corresponding C-2 functional group. A common precursor is 2-acetylphenothiazine, which can be reduced to 1-(10H-phenothiazin-2-yl)ethanol. researchgate.net While direct formylation at the C-2 position followed by reduction would be a more direct route to the primary alcohol, the literature more frequently describes the synthesis starting from the acetyl derivative.

Derivatization and Structural Modification of this compound

Following the synthesis of the core structure and its C-2 functionalization, further derivatization can be performed on both the hydroxyl group and the nitrogen atom of the phenothiazine ring.

Functionalization of the Hydroxyl Moiety

The hydroxyl group of this compound serves as a versatile handle for introducing a variety of functional groups. Standard organic transformations can be employed to convert the alcohol into ethers, esters, and other derivatives, thereby modifying the molecule's physicochemical properties.

Modifications at the 10-Nitrogen Atom (N-10)

The nitrogen atom at the 10-position of the phenothiazine ring is another key site for structural modification. espublisher.com N-alkylation is a common strategy to introduce various alkyl or aryl groups, which can significantly influence the compound's properties. nih.gov For example, 10-methyl-10H-phenothiazine can be prepared from 10H-phenothiazine. nih.govresearchgate.netsigmaaldrich.com

The synthesis of N-substituted phenothiazine derivatives can be achieved by reacting the phenothiazine with various alkyl halides or other electrophiles. nih.govacs.org For instance, a series of novel phenothiazine derivatives were synthesized by first reacting phenothiazines with acyl chlorides to form intermediate PTZ 10-yl acyl chlorides. nih.govacs.org These intermediates were then reacted with various alkylamines to yield a range of N-substituted carboxamides. nih.govacs.org Continuous-flow synthesis has also been employed for the efficient derivatization of the phenothiazine core. researchgate.net

Furthermore, functionalization can involve the introduction of more complex moieties. For example, N-Mannich bases of phenothiazine have been synthesized by reacting 10-methyl-10H-phenothiazine-3-sulfonamide with formaldehyde (B43269) and secondary amines. nih.gov

Peripheral Functionalization of the Phenothiazine System (e.g., Alkynylation, Sulfonylation)

The phenothiazine core is a versatile scaffold that allows for extensive peripheral functionalization, enabling the modulation of its electronic and biological properties. Alkynylation and sulfonylation are two significant transformations that introduce valuable functional groups onto the phenothiazine ring system.

Alkynylation: The introduction of alkyne moieties to the phenothiazine structure is a key strategy for creating advanced materials and potential molecular wires. sciforum.net These reactions are often accomplished through cross-coupling methodologies. For instance, phenothiazine aldehydes can be converted to their corresponding alkynylated derivatives. sciforum.netresearchgate.net The Corey-Fuchs and Ohira-Bestmann transformations are effective protocols for converting formyl groups on the phenothiazine ring into terminal alkynes. sciforum.net Another powerful method is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides, such as bromo-functionalized phenothiazines, in the presence of a palladium catalyst. sciforum.netresearchgate.net These synthetic routes provide flexible access to a variety of functionalized alkynylphenothiazines, including those bridged by butadiynyl units, which are of interest for their electronic coupling properties. sciforum.net The electronic characteristics of these alkynylated phenothiazines, such as their UV/Vis absorption, fluorescence, and redox potentials, can be fine-tuned by the substituents, demonstrating the transmission of electronic effects through the π-system. researchgate.net

Sulfonylation: The direct C–H sulfonylation of phenothiazines represents an efficient method for installing sulfonyl groups, which are important pharmacophores. Copper-catalyzed methods have been developed for the regioselective sulfonylation of phenothiazines, typically at the C3 position. rsc.org These reactions often utilize aryl or alkyl sulfonyl chlorides as the sulfonylating agent and a Cu(I) catalyst, providing the desired products in moderate to good yields. rsc.org Furthermore, a novel self-catalytic photochemical sulfonylation method has been reported. rsc.org This approach is particularly noteworthy for its green chemistry credentials, as it proceeds under visible-light irradiation without the need for an external photocatalyst or other additives. rsc.org In this process, the phenothiazine substrate itself acts as the photosensitizer, facilitating the reaction and leading to valuable mono- and di-sulfonylated phenothiazine derivatives. rsc.org

Table 1: Methodologies for Peripheral Functionalization of Phenothiazine

| Functionalization | Method | Reagents/Catalysts | Key Features | Reference |

| Alkynylation | Corey-Fuchs / Ohira-Bestmann | Phenothiazine aldehydes, CBr4, PPh3 or Ohira-Bestmann reagent | Transformation of formyl groups to terminal alkynes. | sciforum.net |

| Sonogashira Coupling | Bromo-phenothiazines, terminal alkynes, Pd catalyst, Cu(I) co-catalyst | Forms C-C bonds between sp and sp2 carbons; allows for diverse functionalization. | sciforum.netresearchgate.net | |

| Eglinton Coupling | Terminal alkynes, Cu(II) salt (e.g., Cu(OAc)2) | Forms symmetric diynes (butadiynyl bridges). | sciforum.net | |

| Sulfonylation | Copper-Catalyzed C-H Sulfonylation | Phenothiazines, aryl/alkyl sulfonyl chlorides, Cu(I) catalyst | Provides regioselective C3 sulfonylation products in good yields. | rsc.org |

| Self-Catalytic Photochemical Sulfonylation | Phenothiazines, sulfonylating agent, visible light | Green method; phenothiazine acts as both substrate and photosensitizer; no extra catalyst needed. | rsc.org |

Catalytic and Green Chemistry Innovations in Phenothiazine Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for constructing the phenothiazine scaffold. These innovations leverage various catalytic systems and green chemistry principles to overcome the limitations of traditional synthetic routes.

Heterogeneous and Transition Metal-Catalyzed Synthesis

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of phenothiazines, offering improvements over classical methods that often require harsh conditions. acs.org Iron, copper, and palladium are among the most utilized metals in these transformations.

An environmentally friendly and efficient method for phenothiazine synthesis involves a tandem iron-catalyzed C–S/C–N cross-coupling reaction. acs.orgresearchgate.net This approach addresses common issues found with palladium and copper catalysts, such as limited substrate scope and long reaction times. acs.org Similarly, copper-catalyzed C-S coupling reactions are widely used for the synthesis of aryl sulfides, a key step in forming the phenothiazine ring. researchgate.net The development of heterogeneous catalysts, such as copper oxide supported on agro-waste-derived silica (B1680970) (CuO@ARF), offers advantages like easy separation and reusability, contributing to the greenness of the process. researchgate.net

Palladium-catalyzed reactions, including the Buchwald-Hartwig amination, are also pivotal in the final ring-closing step to form the phenothiazine tricycle. researchgate.net Dual-catalytic systems, for example combining an iron(III) triflimide super Lewis acid with a Lewis base, have been used for the initial ortho-thioarylation of anilines, which are then cyclized to phenothiazines via Ullmann-Goldberg or Buchwald-Hartwig couplings. researchgate.net These modern catalytic methods are tolerant of a wide range of functional groups and provide access to a diverse library of phenothiazine derivatives. researchgate.netresearchgate.net

Table 2: Transition Metal-Catalyzed Synthesis of Phenothiazines

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Iron-Catalyzed | Domino C-S/C-N Cross-Coupling | Environmentally benign, efficient, tolerant of various functional groups, addresses issues of Pd/Cu catalysts. | acs.orgresearchgate.net |

| Copper-Catalyzed | C-S/C-N Cross-Coupling | Recyclable catalysts, can be performed in water, cost-effective. | acs.orgresearchgate.net |

| Palladium-Catalyzed | Buchwald-Hartwig / Ullmann-Goldberg Coupling | High efficiency for C-N bond formation, applicable to complex substrates. | researchgate.net |

| Dual Iron/Lewis Base | ortho-Thioarylation / Cyclization | Accelerated and efficient thioarylation of anilines, including less reactive unprotected analogues. | researchgate.net |

Microwave-Assisted and Ultrasound-Assisted Synthesis

The application of alternative energy sources like microwaves and ultrasound has significantly accelerated the synthesis of phenothiazine derivatives. mdpi.comnih.gov These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comproquest.com

Microwave-assisted organic synthesis (MAOS) has been successfully applied to various reactions in phenothiazine chemistry, including heterocyclic ring formation and aromatic nucleophilic substitutions. mdpi.com For example, the Duff formylation of phenothiazine can be achieved under microwave irradiation. mdpi.com The Ullmann condensation, a key reaction for building precursors to phenothiazines, has been performed efficiently under microwave irradiation in aqueous media, highlighting the green potential of this technology. proquest.com The ability of microwaves to rapidly heat the reaction mixture to temperatures above the solvent's boiling point allows for significant rate enhancements. nih.gov

Ultrasound-assisted synthesis also offers a green alternative by promoting reactions through acoustic cavitation. While less commonly reported specifically for phenothiazine ring synthesis compared to microwaves, its application in related heterocyclic syntheses demonstrates its potential for rapid and efficient transformations. researchgate.net The combination of these technologies with solvent-free conditions or the use of green solvents like water further enhances their environmental credentials. mdpi.comproquest.com

Table 3: Microwave and Ultrasound-Assisted Synthesis of Phenothiazine Derivatives

| Technique | Reaction Type | Conditions | Advantages | Reference |

| Microwave | Duff Formylation of Phenothiazine | Phenothiazine, urotropine, glacial acetic acid | Shorter reaction time compared to conventional methods. | mdpi.com |

| Microwave | Ullmann Condensation | 2-chlorobenzoic acid, anilines, aqueous media | Better yields, shorter reaction times, use of water as solvent. | proquest.com |

| Microwave | Synthesis of phenothiazinyl-thiazolyl-hydrazines | - | Shortened reaction times and increased yields. | mdpi.com |

| Ultrasound | Semisynthesis of propiophenones | Phenylpropenes, PdCl2, formic acid/methanol (B129727)/water | Rapid and practical synthesis. | researchgate.net |

Nanoparticle-Mediated Synthesis

Nanoparticles are emerging as highly efficient catalysts in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties. In the context of phenothiazine synthesis, nanoparticles, particularly those of transition metals, serve as robust heterogeneous catalysts.

For instance, copper oxide nanoparticles have been utilized as a heterogeneous catalyst for C-S coupling reactions, a critical step in phenothiazine synthesis. researchgate.net These nanocatalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, which is a major advantage from both an economic and environmental perspective. researchgate.net The use of nanoparticles can lead to shorter reaction times and higher yields compared to their bulk counterparts or homogeneous catalysts. researchgate.net While the primary focus of some research has been on using nanoparticles as delivery systems for pre-synthesized phenothiazine derivatives, the catalytic application of nanoparticles in the fundamental synthesis of the phenothiazine scaffold itself is a growing area of interest. preprints.orgnih.gov

Table 4: Nanoparticle-Mediated Synthesis Applications

| Nanoparticle Type | Role | Reaction | Key Features | Reference |

| Copper Oxide (CuO@ARF) | Heterogeneous Catalyst | On-water C-S Coupling | Environmentally friendly, catalyst is recyclable and stable, shorter reaction times. | researchgate.net |

| PLA-based Nanospheres/Micelles | Drug Delivery System | Encapsulation of Phenothiazine Derivatives | Controlled release and delivery of active compounds. | nih.gov |

Electrochemical Synthesis Approaches

Electrochemical synthesis offers a powerful and green alternative to conventional chemical methods for modifying phenothiazine derivatives. mdpi.com This technique uses electrical current to drive chemical reactions, often avoiding the need for harsh or toxic oxidizing or reducing agents.

A key application of electrochemical synthesis in this area is the controlled oxidation of the sulfur atom in the phenothiazine ring to produce sulfoxide (B87167) and sulfone metabolites. mdpi.comchemrxiv.org The formation of S-oxide and even novel S,S-dioxide metabolites of phenothiazine compounds like 2-chlorophenothiazine (B30676) has been achieved on a multi-milligram scale using a direct batch electrode platform. mdpi.comchemrxiv.org By carefully controlling the applied current or potential, a high degree of selectivity for the desired oxidation state can be achieved. For example, in the electrosynthesis of chlorpromazine (B137089) metabolites, a constant current of 1.0 mA yielded the best selectivity for the S-oxide over the S,S-dioxide. mdpi.com

Cyclic voltammetry studies are crucial for understanding the electrochemical behavior of phenothiazine derivatives, revealing their oxidation potentials. chemrxiv.orgacs.org This information helps in designing optimized electrosynthetic protocols. The electrochemical approach is considered a green technique as it minimizes waste and often operates at room temperature. mdpi.com

Table 5: Electrochemical Synthesis of Phenothiazine Derivatives

| Starting Material | Product(s) | Method | Conditions | Key Findings | Reference |

| 2-Chlorophenothiazine (2CPTZ) | 2CPTZ-SO, 2CPTZ-SO2 | Constant Current Electrosynthesis | 0.5 mA to 2 mA, 24 h | Controlled oxidation to sulfoxide and sulfone; ratio depends on current. | chemrxiv.org |

| Chlorpromazine (CPZ) | CPZ-SO, CPZ-SO2 | Constant Current Electrosynthesis | 1.0 mA, 24 h | Highest selectivity for CPZ-SO metabolite at 1.0 mA (11:1 ratio). | mdpi.com |

| Poly(10-hexylphenothiazine-3,7-diyl) (PHPT) | Radical Cations, Dications | Cyclic Voltammetry / Spectroelectrochemistry | - | Revealed multiple reversible oxidation peaks corresponding to polaron and bipolaron formation. | acs.org |

Computational Chemistry and Theoretical Modeling of 10h Phenothiazin 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for elucidating the electronic structure of molecules like (10H-phenothiazin-2-yl)methanol. By solving the Kohn-Sham equations, DFT provides information on electron density, molecular orbitals, and energy levels, which are fundamental to understanding the molecule's chemical behavior. For phenothiazine (B1677639) derivatives, DFT calculations are routinely used to explain their reactivity and electronic properties. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the electronic characteristics and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation.

In the phenothiazine scaffold, the HOMO is typically distributed across the electron-rich heterocyclic ring system, including the sulfur and nitrogen atoms. The LUMO is also generally located on the aromatic rings. The substituent at the 2-position, in this case, a methanol (B129727) group (-CH₂OH), can modulate the energies of these orbitals.

While specific DFT calculations for this compound are not widely published, data from closely related phenothiazine derivatives illustrate the typical range of these values. A smaller HOMO-LUMO gap generally correlates with higher reactivity and easier electronic transitions, which is a key feature for applications in electronics and photonics. The charge transfer character of the excited state is a known feature in similar donor-acceptor compounds. worktribe.com

Table 1: Illustrative Frontier Orbital Energies and Gaps for Related Phenothiazine-Based Compounds (Note: These values are for illustrative purposes and are derived from studies on related, more complex phenothiazine derivatives. The exact values for this compound would require specific calculation.)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenothiazine-Diarylamino Cation | -6.8 | -4.5 | 2.3 |

| Phenothiazine-Triazole Hybrid | -5.9 | -2.1 | 3.8 |

| D-A-D Phenothiazine Cyclophane | -5.2 | -2.5 | 2.7 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption and emission spectra of molecules. By calculating the energies of excited states, TD-DFT can forecast the wavelengths of maximum absorption (λ_max) and emission, which can then be compared with experimental UV-Vis and fluorescence spectroscopy.

For phenothiazine derivatives, the electronic spectra are characterized by π→π* transitions within the aromatic system. The position of the absorption and emission bands is sensitive to both substitution and the polarity of the solvent environment. In donor-acceptor type molecules derived from this compound, a red shift (shift to longer wavelengths) in the emission spectrum is typically observed in more polar solvents, which indicates a charge-transfer character in the excited state. worktribe.com For instance, the well-known phenothiazine derivative, methylene (B1212753) blue, has a maximum absorption of light near 670 nm. wikipedia.org TD-DFT calculations can model these solvatochromic effects by incorporating solvent models into the computation.

Table 2: Predicted Spectroscopic Properties via TD-DFT for a Generic Phenothiazine Chromophore

| Property | Predicted Value/Observation | Computational Method |

|---|---|---|

| Maximum Absorption (λ_max) | ~300-350 nm (π→π*) | TD-DFT/B3LYP |

| Maximum Emission (λ_em) | ~400-550 nm | TD-DFT/CAM-B3LYP |

| Solvatochromic Shift (Emission) | Red-shift with increasing solvent polarity | TD-DFT with PCM |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for its function and interaction with its environment. The central phenothiazine ring is not planar but exists in a folded or "butterfly" conformation along the N-S axis. This gives rise to two stable conformers. nih.gov

Conformational analysis, typically performed using DFT, can identify the minimum energy structures and the energy barriers between different conformers. The methanol substituent can also adopt various orientations relative to the phenothiazine ring, adding another layer of conformational complexity.

Molecular Dynamics (MD) simulations provide a way to study the time evolution of the molecule's structure. By simulating the atomic motions over time, MD can reveal the dynamics of the butterfly-like motion of the phenothiazine ring and the rotation of the methanol group. These simulations are essential for understanding how the molecule's shape fluctuates in solution or within a material, which influences its properties and interactions.

Theoretical Studies on Structure-Reactivity Relationships and Mechanistic Pathways

Computational modeling is instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. The electronic structure calculated by DFT provides direct clues about its chemical behavior.

One common tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution on the molecule's surface. Regions of negative potential (electron-rich) indicate likely sites for electrophilic attack, while regions of positive potential (electron-poor) are susceptible to nucleophilic attack. For the phenothiazine ring, the nitrogen and sulfur heteroatoms and the aromatic rings are electron-rich, making them key sites for reactivity. Studies on related derivatives have shown that the 3 and 7 positions of the phenothiazine ring are the most reactive toward electrophiles, an effect attributed to the electron-donating nature of the nitrogen atom at position 10. nih.gov

Furthermore, theoretical studies can model entire reaction pathways. For example, phenothiazine (PTH) itself can act as a powerful photocatalyst. In its excited state, it demonstrates a strong ability to act as a reducing agent, initiating radical mechanisms. acs.org By calculating the energies of reactants, transition states, and products, computational models can determine the favorability of a proposed mechanistic pathway, providing insights that are difficult to obtain through experimental means alone.

Advanced Analytical and Spectroscopic Characterization of Phenothiazine Derivatives

High-Resolution Structural Elucidation (X-ray Crystallography)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For phenothiazine (B1677639) derivatives, this method provides invaluable insights into the molecule's conformation, including the characteristic "butterfly" shape of the phenothiazine core, and the orientation of substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR are routinely used to characterize phenothiazine derivatives.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in a molecule. In the case of (10H-phenothiazin-2-yl)methanol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic rings of the phenothiazine core, the N-H proton, the methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group, and the hydroxyl (-OH) proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For example, aromatic protons typically resonate in the range of δ 6.5-8.0 ppm. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The methylene and hydroxyl protons would appear at specific chemical shifts, and their coupling patterns could provide further structural information. For instance, ¹H NMR data has been used to characterize a wide range of novel phenothiazine derivatives. nih.govacs.org

A general representation of expected NMR data for this compound is provided below, based on typical values for similar structures.

| ¹H NMR | Expected Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 |

| N-H Proton | Variable, often broad |

| -CH₂- Protons | ~4.5 |

| -OH Proton | Variable |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 115 - 150 |

| Carbonyl Carbon (if present) | >160 |

| -CH₂- Carbon | ~65 |

Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The fragmentation pattern would show peaks corresponding to the loss of specific fragments, such as the hydroxyl group, the entire methanol group, or parts of the phenothiazine ring system. This fragmentation provides a fingerprint that can help to confirm the structure of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a crucial step in the unambiguous identification of a newly synthesized compound. For example, HRMS-ESI (High-Resolution Mass Spectrometry-Electrospray Ionization) has been used to confirm the elemental composition of phenothiazine derivatives. rsc.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing complex mixtures and for studying the metabolism of phenothiazine derivatives. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing even more detailed structural information.

Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. This technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: A sharp or broad peak typically in the region of 3300-3500 cm⁻¹.

O-H stretch: A broad peak, often in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

Aromatic C-H stretch: Peaks usually found just above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks typically found just below 3000 cm⁻¹ for the methylene group.

C=C stretch: Peaks in the 1450-1600 cm⁻¹ region, corresponding to the aromatic rings.

C-N stretch: Typically observed in the 1250-1350 cm⁻¹ region.

C-O stretch: A strong peak in the 1000-1200 cm⁻¹ region.

FTIR analysis has been widely used to characterize synthesized phenothiazine derivatives, confirming the presence of key functional groups. tpcj.org For instance, the presence of a hydroxyl group in a derivative was confirmed by a peak at 3622.07 cm⁻¹. tpcj.org Similarly, the C=O stretching vibration in other derivatives was assigned to a peak around 1679.62 cm⁻¹. tpcj.org

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch | 1000 - 1200 |

Electronic Spectroscopy (UV-Vis Absorption, Emission) for Electronic Transitions

Electronic spectroscopy, which includes Ultraviolet-Visible (UV-Vis) absorption and emission (fluorescence) spectroscopy, provides information about the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of a phenothiazine derivative typically shows absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated system of the phenothiazine core. nih.gov The position and intensity of these absorption bands can be influenced by the presence of substituents on the phenothiazine ring. For this compound, the spectrum would likely exhibit characteristic absorption maxima in the UV and possibly the visible region. For example, phenothiazine itself has absorption maxima around 252 nm and 316 nm. nih.gov The introduction of a methanol group at the 2-position could cause a shift in these absorption bands.

Emission Spectroscopy (Fluorescence): Many phenothiazine derivatives are fluorescent, meaning they emit light after being excited by UV or visible light. rsc.org The fluorescence spectrum provides information about the excited state of the molecule. The wavelength of maximum emission and the fluorescence quantum yield are important parameters that can be influenced by the molecular structure and the solvent environment. The study of the fluorescence properties of phenothiazine derivatives is important for their application in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org For instance, some phenothiazine derivatives exhibit fluorescence with emission peaks that can be fine-tuned by chemical modification. nih.gov

| Spectroscopic Technique | Information Obtained | Typical Wavelength Range |

| UV-Vis Absorption | Electronic transitions (π-π, n-π) | 200 - 800 nm |

| Fluorescence Emission | Excited state properties | Dependent on excitation wavelength |

Advanced Electrochemical Techniques (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are used to study the redox properties of molecules, providing insights into their ability to donate or accept electrons.

Cyclic Voltammetry (CV): CV is a widely used electrochemical technique to investigate the oxidation and reduction processes of a compound. For phenothiazine derivatives, CV can be used to determine their oxidation potentials. The phenothiazine core is known to undergo reversible or quasi-reversible oxidation to form a stable radical cation. The potential at which this oxidation occurs is a measure of the electron-donating ability of the molecule and is influenced by the nature of the substituents. The electrochemical behavior of various phenothiazine derivatives has been studied using cyclic voltammetry, often revealing that the oxidation process occurs on the phenothiazine unit. acs.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for studying the properties of electrode-solution interfaces and the kinetics of electrochemical reactions. xmu.edu.cn In the context of phenothiazine derivatives, EIS can be used to investigate the formation of films on electrode surfaces and to study the charge transfer processes that occur during redox reactions. For instance, EIS has been employed to analyze the fast electron transfer properties of electrodes modified with phenothiazine derivatives. researchgate.net

Chromatographic Separation Methods (HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and analysis of phenothiazine derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that is widely used for the analysis of pharmaceutical compounds, including phenothiazine derivatives. nih.gov Different HPLC methods, often coupled with UV or mass spectrometric detection, can be developed to separate complex mixtures of these compounds. nih.gov The retention behavior of phenothiazines in HPLC is influenced by factors such as the mobile phase composition (e.g., pH, methanol concentration) and the type of stationary phase used. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for the separation and identification of compounds. It is often used to monitor the progress of chemical reactions and to perform preliminary separations of mixtures of phenothiazine derivatives. rsc.org Different solvent systems can be employed to achieve the desired separation on a TLC plate. nih.gov

Time-Resolved Spectroscopy (Femtosecond Transient Absorption)

Time-resolved spectroscopy, particularly femtosecond transient absorption (fs-TA), is a powerful technique for elucidating the ultrafast dynamic processes of photoexcited molecules. While specific fs-TA data for this compound is not extensively available in the public domain, the photophysical and photochemical behavior of the phenothiazine core and its derivatives has been a subject of significant research. This allows for a detailed and scientifically grounded projection of the expected excited-state dynamics for this compound.

Upon photoexcitation, phenothiazine derivatives typically undergo a series of rapid deactivation processes. The initial absorption of a photon promotes the molecule to an excited singlet state (S₁). From this state, several decay pathways are possible and occur on the femtosecond to nanosecond timescale.

One of the primary decay channels for the S₁ state is intersystem crossing (ISC) to the triplet manifold (T₁). nih.govresearchgate.net This process is often highly efficient in phenothiazines, leading to a high quantum yield of the triplet state. nih.gov The triplet state is a relatively long-lived species and plays a crucial role in the photosensitizing properties of phenothiazine derivatives. nih.govresearchgate.net

Another key deactivation pathway, especially in polar solvents, is photoionization . nih.gov This process involves the ejection of an electron from the photoexcited molecule, leading to the formation of a phenothiazine radical cation (PTZ•⁺) and a solvated electron. nih.gov Femtosecond transient absorption spectroscopy is instrumental in directly observing the formation and subsequent reactions of these radical cations. acs.org Studies on derivatives like 10-phenyl-10H-phenothiazine radical cation (PTZ•⁺) have shown that these species themselves have a rich photochemistry, with excited doublet states that can be accessed with visible and near-infrared light. acs.org

The substitution pattern on the phenothiazine ring system, as well as the nature of the solvent, significantly influences the rates and quantum yields of these competing pathways. acs.orgnih.gov For this compound, the presence of the methanol group (-CH₂OH) at the 2-position is expected to modulate the electronic properties of the phenothiazine core. This substituent may influence the energy levels of the excited states and the efficiency of intersystem crossing and photoionization.

Femtosecond transient absorption experiments on related phenothiazine derivatives typically reveal the following features:

Excited-State Absorption (ESA): Immediately following the pump pulse, a broad absorption band corresponding to the transition from the S₁ state to higher singlet states (Sₙ) appears. The decay of this signal provides information on the lifetime of the S₁ state.

Triplet-Triplet Absorption: As the S₁ state depopulates via intersystem crossing, a new absorption band corresponding to the T₁ to Tₙ transition emerges. The rise time of this absorption correlates with the ISC rate, and its decay provides the triplet state lifetime.

Radical Cation Absorption: In polar solvents, the characteristic absorption bands of the phenothiazine radical cation can be observed. acs.orgnih.gov The rise of this signal indicates the timescale of photoionization.

The table below summarizes typical photophysical data for a selection of phenothiazine derivatives, providing a comparative basis for the expected properties of this compound.

| Compound Name | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Triplet Lifetime (τ_T, µs) | Solvent |

| 10-Methylphenothiazine | 254, 312 | 435 (Fluorescence) | 40 | Various |

| Promazine hydrochloride | ~250, 300 | ~460 (Fluorescence) | - | Various |

| Chlorpromazine (B137089) hydrochloride | ~255, 305 | - | - | Various |

| Thioridazine hydrochloride | ~265, 315 | - | - | Various |

This table is generated based on data from various sources for illustrative purposes. Exact values can vary with experimental conditions.

Applications of Phenothiazine Scaffold in Advanced Functional Materials

Organic Electronic and Optoelectronic Devices

The inherent properties of the phenothiazine (B1677639) core, such as its strong electron-donating ability and reversible oxidation, make it an excellent building block for materials used in organic electronic and optoelectronic devices. rsc.orgresearchgate.net Structural modifications to the phenothiazine ring can fine-tune its electronic energy levels, charge transport characteristics, and photophysical properties to meet the specific requirements of different devices. rsc.org

Phenothiazine derivatives have been successfully employed as active light-emitting layers in Organic Light-Emitting Diodes (OLEDs). rsc.org Their unique structure allows for the development of materials that exhibit both luminescence and stable redox states, which is valuable for OLED applications. researchgate.net By functionalizing the phenothiazine core, the emission color and device efficiency can be precisely controlled. researchgate.net

For instance, polymers incorporating phenothiazine have been synthesized to create red and orange emitting OLEDs. Two such polymers, PQP and PQM, were developed for this purpose. Devices using PQM emitted bright orange light peaking at 608 nm with a maximum luminance of 150 cd m⁻², while PQP-based devices showed red to infrared emission peaking at 664 nm. researchgate.net

Small-molecule emitters based on phenothiazine have also shown significant promise. Pyrene-based organic semiconductors substituted with phenothiazine (PY-PH) have been used as the active light-emitting layer, resulting in green emission with a maximum brightness of 2116 cd m⁻² and a power efficiency of 0.45 lm W⁻¹. rsc.org Furthermore, oxidized phenothiazine derivatives have been developed as aggregation-induced emission (AIE) active materials. These materials were used as fluorescent emitters in nondoped OLEDs, achieving a maximum external quantum efficiency of 2% and a high brightness of 10,000 cd/m². acs.org Some of these devices demonstrated stimuli-responsive, color-changeable electroluminescence, shifting from sky-blue to whitish-yellow upon thermal annealing without a loss in efficiency. acs.org

| Material | Device Role | Emission Color | Max. Brightness (cd m⁻²) | Max. Efficiency |

| PQM Polymer | Emitter | Orange (608 nm) | 150 | - |

| PQP Polymer | Emitter | Red (664 nm) | 60 | - |

| PY-PH | Emitter | Green | 2116 | 0.45 lm W⁻¹ |

| Oxidized PTZ | Emitter | Sky-blue / Whitish-yellow | 10,000 | 2% EQE |

In the realm of organic solar cells, phenothiazine derivatives have been utilized both as primary donor materials and as performance-enhancing additives. The electron-donating nature and structural flexibility of the phenothiazine scaffold make it suitable for creating small-molecule donors for bulk heterojunction (BHJ) solar cells. mdpi.com

Researchers have designed unsymmetrical small molecules with a D–A–D–π–D configuration, where phenothiazine acts as a central donor unit. rsc.org When paired with a PC₇₁BM acceptor, a device based on one such phenothiazine derivative achieved a power conversion efficiency (PCE) of 7.35% with a high open-circuit voltage (Voc) of 0.99 V after solvent vapor annealing. rsc.org The performance enhancement was attributed to the material's broader absorption spectrum and improved molecular ordering upon treatment. rsc.org

Phenothiazine-based compounds have also been introduced as solid additives to optimize the morphology of the active layer in high-performance OPVs. acs.org The addition of N-Ethyl-phenothiazine (PTz-Et) to a PM6:Y6 blend led to an increase in PCE from 14.57% to 15.75%. acs.org This improvement was a result of more efficient exciton (B1674681) dissociation, better phase separation, and reduced charge recombination. acs.org Another application involves using solution-processable phenothiazine derivatives, like 4-phenothiazin-10-yl-anisole (APS), as a hole collection material, which enhanced the stability of inverted organic solar cells and yielded a PCE of 3.56%. nih.gov

| Phenothiazine Material | Application | Acceptor | PCE (%) | Voc (V) |

| Phenothiazine 2 (D–A–D–π–D) | Donor | PC₇₁BM | 7.35 | 0.99 |

| PM6:Y6 with PTz-Et | Additive | Y6 | 15.75 | - |

| 4-phenothiazin-10-yl-anisole (APS) | Hole Collection | - | 3.56 | - |

The development of cost-effective and stable hole-transporting materials (HTMs) is crucial for the commercialization of perovskite solar cells (PSCs). Phenothiazine has emerged as a promising scaffold for HTMs due to its excellent charge transport properties and the potential for low-cost synthesis. rsc.org

Several novel HTMs based on the phenothiazine core have been designed and synthesized. Two such materials, AZO-I and AZO-II, were created via an environmentally friendly Schiff base chemistry. acs.org PSCs using the disubstituted AZO-II as the HTM achieved a notable power conversion efficiency (PCE) of 14.0% and demonstrated excellent long-term stability, retaining 91% of their initial PCE after 60 days. acs.org Further modifications, such as introducing a thioethyl group to the phenothiazine ring in a molecule named AZO-IV, led to an enhanced PCE of 11.62% and superior stability compared to the widely used Spiro-OMeTAD. nih.gov

In another approach, introducing a sulfuryl group into the phenothiazine core to create phenothiazine 5,5-dioxide (PDO) based HTMs, such as PDO2, resulted in PSCs with an impressive PCE of 20.2% and good ambient stability. rsc.org More recently, a family of spiro-phenothiazine-based HTMs was developed, with the fluorene (B118485) derivative (PTZ-Fl) enabling PSCs to reach a PCE of up to 25.8% (certified at 25.2%). nih.gov These devices also showed remarkable operational stability, maintaining 80% of their performance after 1000 hours under stress testing. nih.gov The low production cost of some phenothiazine-based HTMs makes them commercially viable alternatives to expensive, state-of-the-art materials. rsc.org

| HTM | Core Structure | PCE (%) | Stability Highlight |

| AZO-II | Phenothiazine-azomethine | 14.0 | 91% PCE retained after 60 days |

| AZO-IV | Phenothiazine-azomethine | 11.62 | 75% PCE retained after 6 months |

| PDO2 | Phenothiazine 5,5-dioxide | 20.2 | Good stability under ambient conditions |

| PTZ-Fl | Spiro-phenothiazine | 25.8 | 80% performance retained after 1000h (ISOS-L-3) |

Energy Storage Systems: Organic Redox-Active Electrode Materials

The search for sustainable and high-performance energy storage solutions has led to growing interest in organic redox-active materials as alternatives to conventional inorganic compounds. Phenothiazine is a particularly attractive p-type redox-active group for next-generation batteries. highergroundplantconsulting.comacs.org It undergoes two successive and reversible one-electron oxidations at relatively high potentials (around 3.5 V and 4.1 V vs. Li/Li⁺), making it an ideal candidate for battery cathodes. highergroundplantconsulting.comacs.orgnih.gov To be used in liquid electrolytes, these molecules are typically incorporated into polymeric structures to ensure insolubility. researchgate.net

Phenothiazine-based polymers have proven to be versatile electrode materials for a variety of battery types, including dual-ion, all-organic, and even aluminum batteries. highergroundplantconsulting.comnih.gov These polymers can be designed with different architectures, such as having phenothiazine units as side groups on a polymer backbone or integrated into the main chain. rsc.org

A key characteristic of phenothiazine polymers is their tendency to form π-interactions, which stabilize the oxidized radical cation form. nih.govresearchgate.net This can enhance cycling stability, with some configurations achieving up to 10,000 cycles. highergroundplantconsulting.com However, these interactions can also lead to challenges. For example, poly-(3-vinyl-N-methylphenothiazine) (PVMPT) was found to dissolve in its oxidized state in common carbonate-based electrolytes, which limited its accessible capacity. nih.gov To overcome this, researchers have developed several strategies, including cross-linking the polymer (X-PVMPT), adjusting the electrolyte composition, and encapsulating the polymer in porous carbons. nih.gov

Conjugated phenothiazine polymers have also been developed, offering higher intrinsic semiconductivity. nih.govresearchgate.net This allows for a reduced amount of conductive carbon additive in the electrode, which is a significant advantage for practical battery design. researchgate.net These materials have been successfully demonstrated as positive electrodes in various full-cell configurations. acs.orgnih.gov

| Polymer System | Key Feature | Application/Improvement |

| PVMPT | Dissolution in oxidized state | Limited specific capacity |

| X-PVMPT (Cross-linked) | Reduced solubility | Access to full specific capacity |

| Conjugated PTZ Polymers | Higher intrinsic conductivity | Less conductive additive needed |

| PTZ-based Copolymers | Dual redox activity | Used as both cathode and anode in all-organic batteries |

The electrochemical performance of phenothiazine-based materials can be precisely tuned through molecular engineering. researchgate.netchemrxiv.org By attaching different functional groups to the phenothiazine core, it is possible to alter its redox potentials, solubility, and stability. acs.orgchemrxiv.org

One strategy involves introducing electron-donating groups, such as methoxy (B1213986) groups, to the phenothiazine core. This has been shown to lower the oxidation potentials, making the typically inaccessible second oxidation process usable within the stability window of conventional carbonate electrolytes. acs.org For example, a cross-linked polystyrene with a dimethoxy-substituted phenothiazine (X-PSDMPT) displayed two distinct redox processes and delivered a high specific capacity of 122.6 mAh g⁻¹, with 99% retention over 200 cycles. acs.org

For applications like non-aqueous organic redox flow batteries (NAORFBs), molecular tailoring is used to improve both solubility and redox potential. chemrxiv.org Attaching alkyl or alkoxy groups to the nitrogen atom of the phenothiazine has significantly increased solubility in organic solvents. chemrxiv.org Further functionalization of the phenothiazine ring can elevate the oxidation potential. For instance, N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) exhibited a stable oxidation potential of 0.65 V vs. Fc/Fc⁺, a significant increase over simpler derivatives. chemrxiv.org This ability to fine-tune properties through synthetic chemistry highlights the versatility of the phenothiazine scaffold for creating high-performance, next-generation energy storage systems. rsc.orgresearchgate.net

| Derivative | Modification | Key Improvement |

| X-PSDMPT | Donor-substitution (dimethoxy) | Unlocked second redox process, high capacity retention. acs.org |

| MEEPT | N-alkoxyethyl group | Improved solubility in non-aqueous electrolytes. chemrxiv.org |

| B(MEEO)EPT | N-ethyl and 3,7-alkoxy groups | Increased oxidation potential (0.65 V vs Fc/Fc⁺). chemrxiv.org |

| EPRT-TFSI | Ionic liquid design | High redox potential (1.12 V vs Fc/Fc⁺) and high solubility (1.3 M). chemrxiv.org |

Compound Names

| Abbreviation / Name | Full Chemical Name |

| APS | 4-phenothiazin-10-yl-anisole |

| AZO-I / AZO-II / AZO-IV | Phenothiazine-azomethine derivatives |

| B(MEEO)EPT | N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine |

| EPRT-TFSI | ethylpromethazine bis(trifluoromethanesulfonyl)imide |

| MEEPT | N-[2-(2-methoxyethoxy)ethyl]phenothiazine |

| PC₇₁BM | Phenyl-C71-butyric acid methyl ester |

| PDO2 | Phenothiazine 5,5-dioxide derivative |

| PM6 | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] |

| PQP | poly(3, 7-N-octyl phenothiozinyl cyanoterephthalylidene) |

| PQM | poly(3, 7-N-octyl phenothiozinyl cyanoisophthalylidene) |

| PTZ | Phenothiazine |

| PTZ-Et | N-Ethyl-phenothiazine |

| PTZ-Fl | Spiro-phenothiazine fluorene derivative |

| PVMPT | poly(3-vinyl-N-methylphenothiazine) |

| PY-PH | Pyrene-phenothiazine derivative |

| Spiro-OMeTAD | 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |

| X-PSDMPT | cross-linked poly(N-styryl-3,7-dimethoxyphenothiazine) |

| Y6 | 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- rsc.orgrsc.orgnih.govthiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |

Based on a thorough review of available scientific literature, there is a significant lack of specific research data for the compound (10H-phenothiazin-2-yl)methanol within the application areas outlined in your request. The vendor and database entries confirm the existence of this chemical moldb.combldpharm.com, but there appear to be no published research findings detailing its use in the development of sensors or in the specified fields of polymer chemistry.

The provided article outline, including topics such as fluorescent and electrochemical sensors, DNA sensors, photoinitiated ATRP catalysis, and polymerization inhibition, aligns well with the known applications of the broader phenothiazine chemical family. Numerous studies document the use of various phenothiazine derivatives in these fields. However, this specific derivative, this compound, does not appear to be a subject of investigation in the cited application contexts.

Consequently, it is not possible to generate a scientifically accurate and informative article that focuses solely on this compound while adhering to the requested outline, as the necessary research findings are not available in the public domain. To populate the requested sections would require discussing other phenothiazine derivatives, which would violate the core instruction to focus exclusively on the specified compound.

Mechanistic Investigations of Biological Activities of Phenothiazine Based Compounds

Antineoplastic Mechanisms of Action

Phenothiazine (B1677639) derivatives have emerged as promising candidates in cancer therapy due to their multifaceted mechanisms of action against tumor cells. brieflands.comfrontiersin.org They have been shown to induce cell death, halt proliferation, and interfere with critical signaling pathways that are often dysregulated in cancer. nih.govfrontiersin.org

A primary antineoplastic effect of phenothiazine compounds is their ability to induce cell cycle arrest and trigger apoptosis (programmed cell death) in various cancer cell lines. nih.gov

Cell Cycle Arrest: Phenothiazines can halt the progression of the cell cycle at different phases. For instance, some derivatives cause an arrest in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase. nih.govfrontiersin.org This is often achieved by downregulating the expression of key cell cycle proteins such as Cyclin A, Cyclin B, and Cyclin D1. nih.gov A novel phenothiazine derivative, DS00329, was found to induce a G1 cell cycle arrest in glioblastoma cells, which correlated with decreased levels of cyclin-dependent kinase 2 and an increase in the cyclin-dependent kinase inhibitor p21. nih.gov Other derivatives, like fluphenazine (B1673473) and CWHM-974, have been observed to induce G0/G1 and mitotic arrest, respectively, suggesting that different structural modifications can lead to varied effects on cell cycle regulation. frontiersin.org

Apoptosis Induction: Phenothiazines can initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. They have been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, a key event in the mitochondrial pathway of apoptosis. nih.gov Furthermore, treatment with phenothiazine derivatives can lead to the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3, which are hallmark indicators of apoptosis. frontiersin.orgnih.gov In some cancer cells, phenothiazines have been noted to induce apoptosis by disrupting the link between the oncogenic K-Ras protein and the plasma membrane, leading to its accumulation in the cytosol. frontiersin.org

| Phenothiazine Derivative | Cancer Cell Line | Observed Effect | Reference |

| Fluphenazine | Melanoma | G0/G1 phase arrest, mitochondria-mediated apoptosis | nih.gov |

| Trifluoperazine | Hepatocellular Carcinoma | G0/G1 arrest, increased Bax/Bcl-2 ratio | nih.gov |

| DS00329 | Glioblastoma (U251, U87) | G1 cell cycle arrest, increased p21, PARP cleavage | nih.gov |

| CWHM-974 | Melanoma (A375) | Mitotic arrest, Caspase-3 cleavage | frontiersin.org |

Phenothiazine compounds exert significant influence over key intracellular signaling pathways that are crucial for cancer cell growth, survival, and proliferation. frontiersin.orgnih.gov

PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell metabolism, growth, and survival, and it is frequently hyperactivated in many cancers. nih.govnih.govelsevierpure.com Phenothiazine derivatives have been shown to inhibit this pathway, contributing to their anticancer effects. brieflands.comnih.gov For example, the derivative DS00329 was found to inhibit the PI3K/Akt cell survival pathway in glioblastoma cells. nih.gov Inhibition of this pathway by phenothiazines can lead to decreased cell proliferation and the induction of apoptosis. frontiersin.org

FOXO Transcription Factors: Forkhead box O (FOXO) transcription factors are downstream effectors of the PI3K/AKT pathway and act as tumor suppressors by promoting the expression of genes involved in cell cycle arrest and apoptosis. nih.govnih.gov The activity of FOXO proteins is often suppressed in cancer. Certain phenothiazines, such as trifluoperazine, can enhance the nuclear retention of FOXO1, thereby restoring its tumor-suppressive functions and helping to reverse resistance mechanisms in lung adenocarcinoma. brieflands.com

| Signaling Pathway | Effect of Phenothiazine Derivatives | Outcome | Reference |

| PI3K/AKT/mTOR | Inhibition of pathway components (e.g., PDK1/Akt, mTOR) | Decreased cell proliferation, induction of apoptosis | frontiersin.orgnih.govnih.gov |

| FOXO | Enhanced nuclear retention and activation of FOXO proteins | Increased expression of tumor suppressor genes, reversal of drug resistance | brieflands.com |

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiprotozoal)

Phenothiazines exhibit a broad spectrum of antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa. frontiersin.orgnih.goviiarjournals.org A key mechanism underlying this activity is their interaction with cell membranes and the inhibition of efflux pumps. nih.gov

Antibacterial Action: Phenothiazines are effective against both Gram-positive and Gram-negative bacteria. nih.gov Their primary mode of action involves disrupting the bacterial plasma membrane and inhibiting efflux pumps that are responsible for extruding antibiotics from the cell, a major cause of multidrug resistance. nih.govnih.gov By inhibiting these pumps, phenothiazines can restore the susceptibility of resistant bacteria to conventional antibiotics. brieflands.com Some phenothiazines have also been shown to reduce the adherence of gram-negative bacteria to epithelial cells. iiarjournals.org

Antifungal and Antiprotozoal Activity: The mechanisms of antifungal and antiprotozoal action are similar to their antibacterial effects, primarily involving membrane disruption and inhibition of efflux pumps. frontiersin.orgiiarjournals.org Phenothiazines have shown activity against multidrug-resistant Plasmodium falciparum, the parasite responsible for malaria, and various pathogenic fungi. nih.goviiarjournals.org Their ability to inhibit calcium-binding proteins like calmodulin may also contribute to their antimicrobial effects by disrupting verapamil-sensitive efflux pumps found in these organisms. iiarjournals.org

Anti-inflammatory Mechanisms

Several phenothiazine derivatives have demonstrated significant anti-inflammatory properties. researchgate.netnih.gov While the exact mechanisms are still under investigation, some studies point towards the inhibition of key inflammatory enzymes.

Research has shown that certain novel phenothiazine derivatives can exhibit potent anti-inflammatory activity, in some cases exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone (B1037) in animal models. nih.gov Computational and combinatorial chemistry approaches have led to the identification of phenothiazine-type compounds that act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. researchgate.net By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.

Mechanisms of Multidrug Resistance Reversal

One of the most promising applications of phenothiazine derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells and microorganisms. nih.gov MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump therapeutic agents out of the cell. brieflands.comnih.gov

Phenothiazines act as MDR modulators by directly interacting with these efflux pumps and inhibiting their function. brieflands.comnih.gov This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs or antibiotics, thereby restoring their cytotoxic or antimicrobial efficacy. nih.gov For example, the phenothiazine derivative MAE-TPR was shown to enhance the cytotoxicity of doxorubicin (B1662922) in a resistant human adenocarcinoma cell line by increasing its intracellular concentration and diminishing the expression of the ABCB1 transporter (P-glycoprotein). nih.gov The amphiphilic nature of phenothiazines facilitates their interaction with the lipid bilayer of cell membranes, which may also contribute to the modulation of MDR. nih.gov

Future Research Directions and Interdisciplinary Perspectives on 10h Phenothiazin 2 Yl Methanol

Precision Synthesis of Advanced Phenothiazine (B1677639) Derivatives with Tailored Functionality

Future synthetic efforts will concentrate on moving beyond traditional methods to achieve unprecedented control over the molecular architecture of phenothiazine derivatives. The goal is to create multifunctional molecules where each component is strategically placed to achieve a desired outcome, whether it be for targeted biological activity or specific material properties.

Key research directions include:

Regioselective Functionalization: A significant challenge in phenothiazine chemistry is controlling the position of substituents on the tricyclic core, as this dramatically influences electronic properties and biological interactions. jmedchem.com Developing novel catalytic systems, potentially using earth-abundant metals like iron, and advanced protecting group strategies will be crucial for achieving precise regioselectivity, avoiding complex purification steps. jmedchem.comacs.org

Multi-component and Domino Reactions: Three-component reactions and other domino strategies offer an efficient pathway to construct complex phenothiazine structures from simple, readily available starting materials in a single step. rsc.org Future work will likely focus on expanding the scope of these reactions to incorporate a wider variety of functional groups and build libraries of diverse phenothiazine derivatives for high-throughput screening.

"Molecular Hybridization" Approach: The concept of combining the phenothiazine pharmacophore with other bioactive scaffolds (like dithiocarbamates, indolizines, or triazoles) has shown promise in creating hybrid molecules with synergistic or novel biological activities. nih.govmdpi.com This strategy will be further explored to develop agents that can address complex diseases by interacting with multiple biological targets simultaneously. nih.gov For instance, designing hybrids that inhibit both tubulin polymerization and farnesyltransferase could lead to potent anticancer agents. magtechjournal.com

Modern Synthetic Techniques: The adoption of techniques like microwave-assisted synthesis will continue to accelerate the discovery process by reducing reaction times and often improving yields. jmedchem.com These methods facilitate the rapid synthesis of derivatives for structure-activity relationship (SAR) studies, guiding the rational design of more effective compounds. jmedchem.com

A study focused on creating novel phenothiazine derivatives for anticancer applications involved synthesizing intermediate PTZ 10-yl acyl chlorides, which were then reacted with various alkylamines or arylamines to produce a series of novel compounds. nih.govacs.org This highlights a targeted approach where the synthesis is specifically designed to explore cytotoxic and cholinesterase modulatory activities. nih.govacs.org

Integration of Advanced Characterization with Computational Studies for Comprehensive Understanding

To fully understand and predict the behavior of newly synthesized phenothiazine derivatives, a synergistic approach combining advanced experimental characterization with sophisticated computational modeling is essential. This integration provides a complete picture, from molecular structure to bulk material properties.

Advanced Spectroscopic and Structural Analysis: The precise structures of complex phenothiazine derivatives will continue to be elucidated using a suite of advanced techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry (MS), and single-crystal X-ray diffraction are fundamental for confirming molecular structures. mdpi.comresearchgate.netresearchgate.net For example, studies have used these methods to identify and characterize novel N-phosphorylated phenothiazines and their degradation products. mdpi.comresearchgate.net The interaction between fluorine and carbon atoms in fluorinated derivatives has also been detailed using ¹³C NMR, providing insight into the electronic effects of substituents. acs.org

Computational Modeling and Simulation: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools. acs.orgnih.gov These methods are used to:

Predict molecular geometries and conformations. nih.gov

Calculate electronic properties, such as HOMO and LUMO energy levels, which are critical for designing optoelectronic materials. rsc.org

Simulate absorption and emission spectra, providing insights into photophysical properties. mdpi.com

Investigate noncovalent intermolecular interactions, which are key to understanding self-assembly and crystal packing. acs.orgnih.gov

Perform molecular docking studies to predict how derivatives will bind to biological targets like enzymes or receptors, guiding the design of more potent therapeutic agents. nih.govacs.org

A detailed theoretical study on the self-assembling properties of phenothiazine derivatives employed a range of quantum chemistry methods, including DFT, Møller-Plesset perturbation (MP2), and coupled cluster (CC) theory, to investigate intermolecular interactions. acs.orgnih.gov This computational work provides a deep understanding of the forces driving the formation of larger molecular structures, which is crucial for designing materials with specific self-assembling characteristics. acs.orgnih.gov

Exploration of Novel Mechanistic Pathways in Functional and Biological Systems

A deeper understanding of the molecular mechanisms through which phenothiazine derivatives function is paramount for designing next-generation compounds. Research will increasingly focus on elucidating these complex pathways in both biological and material contexts.

Biological Mechanisms: While phenothiazines are known to act as dopamine (B1211576) receptor antagonists, their utility extends far beyond this. nih.govif-pan.krakow.pl Future research will delve into their diverse biological effects:

Anticancer Activity: Studies will continue to unravel the specific signaling pathways modulated by phenothiazine derivatives. This includes the induction of apoptosis, targeting critical cancer pathways like PI3K/AKT/mTOR, and inhibiting tubulin polymerization. mdpi.comnih.gov The goal is to develop derivatives that are selectively cytotoxic to cancer cells with minimal impact on healthy cells. mdpi.com

Antimicrobial and Resistance-Reversal Effects: The ability of phenothiazines to disrupt bacterial membranes, inhibit efflux pumps, and eliminate resistance plasmids presents a promising avenue for combating antibiotic resistance. if-pan.krakow.pliiarjournals.org

Antioxidant and Radical Scavenging: The kinetics and mechanisms of radical chain oxidation inhibition by phenothiazine derivatives like 10H-phenothiazin-2-yl-methanamine are being studied. Understanding these antioxidant mechanisms is crucial for applications in mitigating oxidative stress-related diseases. researchgate.net

Mechanisms in Functional Materials: In the realm of materials science, the focus is on the electronic and photophysical processes that govern material performance:

Charge Transport and Recombination: For applications in OLEDs and solar cells, understanding how molecular structure affects charge carrier mobility and excited-state dynamics is critical. rsc.org

Redox Chemistry: In energy storage applications like redox flow batteries, research focuses on the stability of the radical cations formed during oxidation and the kinetics of the redox processes. nih.govchemrxiv.org The formation of π-interactions in the oxidized state can significantly influence battery performance. nih.gov

Sensing Mechanisms: The development of phenothiazine-based sensors often relies on changes in their fluorescence or color upon interaction with an analyte. unito.it For example, the photoinduced formation of radicals in the presence of chlorinated hydrocarbons causes a detectable change in emission, forming the basis of a sensor. unito.it

Design of Next-Generation Phenothiazine-Based Functional Materials for Emerging Technologies

The versatility of the phenothiazine core makes it an ideal platform for developing advanced materials tailored for a wide array of emerging technologies. rsc.orgrsc.org The "donor-acceptor" molecular design approach has been particularly successful, allowing for the fine-tuning of optoelectronic properties. rsc.orgresearchgate.net

Future research will focus on:

Optoelectronics: Phenothiazine derivatives are being extensively investigated for use in Organic Light-Emitting Diodes (OLEDs). By coupling the electron-donating phenothiazine core with various electron-accepting units, materials with properties like Thermally Activated Delayed Fluorescence (TADF) can be created, leading to highly efficient lighting and display technologies. rsc.orgresearchgate.net

Energy Storage: Phenothiazine polymers are promising electrode materials for next-generation batteries, including non-aqueous organic redox flow batteries (NAORFBs) and photobatteries. nih.govchemrxiv.org Molecular engineering aims to improve the solubility, stability, and redox potential of these materials to enhance battery performance, capacity, and longevity. chemrxiv.org

Sensors and Probes: The fluorescent properties of phenothiazine derivatives make them suitable for developing sensitive and selective chemical sensors. rsc.org Research is focused on creating probes for detecting specific analytes, such as toxic ions or environmental pollutants like chlorinated hydrocarbons, through colorimetric or fluorogenic responses. unito.itnews-medical.net

Photodynamic Therapy (PDT): New phenothiazine derivatives are being designed as photosensitizers for PDT. These molecules can be activated by light, often in the near-infrared range where biological tissue is more transparent, to generate reactive oxygen species that can locally destroy cancer cells. news-medical.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (10H-phenothiazin-2-yl)methanol derivatives?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitution are commonly employed. For example, Pd/XPhos catalyst systems with NaOtBu or Cs₂CO₃ as bases in anhydrous THF or toluene at 80–100°C yield intermediates like 4-[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]-1-{2-[(2-morpholin-4-ylethyl)amino]-10H-phenothiazin-10-yl}butan-2-ol . Multi-step routes involving tert-butyl(diphenyl)silyl protection and deprotection steps are critical for hydroxyl group stability during synthesis .

Q. How can spectroscopic techniques characterize this compound derivatives?

- Methodology :

- FT-IR : Analyze carbonyl (C=O) and hydroxyl (O-H) stretching vibrations (e.g., 1680–1700 cm⁻¹ for ketones, 3200–3600 cm⁻¹ for alcohols) .

- UV-Vis : Identify λmax values (e.g., ~260 nm in methanol/ethanol) linked to π→π* transitions in the phenothiazine core .

- NMR : Use ¹H/¹³C NMR to resolve substituent effects on aromatic protons (e.g., deshielding at δ 6.8–7.5 ppm) and confirm stereochemistry .